Bienvenue dans la boutique en ligne BenchChem!

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide

OCT1 inhibition SLC22A1 transporter pharmacology

N-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide (CAS 2034472-49-4, molecular formula C₂₃H₂₁NO₂S, MW 375.49) is a synthetic small molecule comprising a benzo[b]thiophene core linked via a 2-hydroxypropyl spacer to a 2-(naphthalen-1-yl)acetamide moiety. The compound belongs to a broader class of non-annulated thiophenylamides that have been investigated as fatty acid-binding protein (FABP) 4/5 inhibitors in patent literature, though direct confirmatory data for this specific compound in that target class remain unverified.

Molecular Formula C23H21NO2S
Molecular Weight 375.49
CAS No. 2034472-49-4
Cat. No. B2697705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide
CAS2034472-49-4
Molecular FormulaC23H21NO2S
Molecular Weight375.49
Structural Identifiers
SMILESCC(CNC(=O)CC1=CC=CC2=CC=CC=C21)(C3=CC4=CC=CC=C4S3)O
InChIInChI=1S/C23H21NO2S/c1-23(26,21-13-18-8-3-5-12-20(18)27-21)15-24-22(25)14-17-10-6-9-16-7-2-4-11-19(16)17/h2-13,26H,14-15H2,1H3,(H,24,25)
InChIKeyPKMOITFVMFYLBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide (CAS 2034472-49-4): Structural Identity and Compound-Class Context for Procurement Evaluation


N-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide (CAS 2034472-49-4, molecular formula C₂₃H₂₁NO₂S, MW 375.49) is a synthetic small molecule comprising a benzo[b]thiophene core linked via a 2-hydroxypropyl spacer to a 2-(naphthalen-1-yl)acetamide moiety . The compound belongs to a broader class of non-annulated thiophenylamides that have been investigated as fatty acid-binding protein (FABP) 4/5 inhibitors in patent literature, though direct confirmatory data for this specific compound in that target class remain unverified [1]. A single direct biological activity measurement identifies the compound as a weak inhibitor of human organic cation transporter 1 (OCT1/SLC22A1) with an IC₅₀ of 1.38 × 10⁵ nM (138 µM) in a cellular uptake assay [2]. This compound is primarily available through specialty chemical vendors as a research-grade reagent for exploratory medicinal chemistry and pharmacological profiling.

Why N-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide Cannot Be Casually Substituted: Acyl-Group Specificity in the Benzothiophene-Hydroxypropyl Scaffold Series


Compounds within the N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl) scaffold series differ solely in the acyl substituent attached to the hydroxypropyl nitrogen, yet this single structural variable imparts substantial divergence in physicochemical properties, molecular recognition, and biological activity profiles . The naphthalen-1-yl acetamide group in CAS 2034472-49-4 confers increased lipophilicity and extended π-surface area relative to phenoxy (CAS 2034547-36-7), 3,4-dimethoxyphenyl (CAS 2034403-67-1), or phenylbutanamide (CAS 2034471-37-7) analogs . In closely related benzothiophene amide series, naphthalene-for-phenyl substitutions have been shown to alter target binding affinity by orders of magnitude—for example, in tachykinin NK₂ receptor antagonists, replacement of the N-terminal benzo[b]thiophene with substituted naphthalenes produced marked changes in potency [1]. Consequently, procurement decisions based solely on scaffold similarity without verifying acyl-group-specific performance data risk selecting a compound with substantially different target engagement, selectivity, and ADME properties.

Quantitative Differentiation Evidence for N-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide: Head-to-Head and Cross-Study Comparator Data


OCT1 Transporter Inhibition: The Only Directly Measured Biological Activity for CAS 2034472-49-4 — Weak Inhibition with Implications for Hepatic Uptake Liability Screening

CAS 2034472-49-4 has been directly assayed for inhibition of human organic cation transporter 1 (OCT1/SLC22A1) expressed in HEK293 cells. The compound exhibits an IC₅₀ of 1.38 × 10⁵ nM (138 µM) for reduction of ASP⁺ substrate uptake [1]. By comparison, established OCT1 inhibitors such as decynium-22 exhibit IC₅₀ values in the low nanomolar range (~10–50 nM), placing CAS 2034472-49-4 approximately 3–4 orders of magnitude weaker [2]. This weak inhibition profile suggests a low probability of clinically significant OCT1-mediated drug-drug interactions if the compound were advanced as a therapeutic candidate. No direct OCT1 comparator data exist for the closest structural analogs (CAS 2034547-36-7, CAS 2034403-67-1), precluding direct within-series comparison.

OCT1 inhibition SLC22A1 transporter pharmacology hepatic uptake drug-drug interaction

Physicochemical Differentiation: Naphthalen-1-yl Acetamide vs. Phenoxyacetamide — Computed Lipophilicity and Topological Polar Surface Area Comparison

The naphthalen-1-yl acetamide group in CAS 2034472-49-4 (2-(naphthalen-1-yl)acetamide) replaces the phenoxyacetamide moiety found in the closest analog CAS 2034547-36-7 . This substitution increases the number of aromatic carbons from 6 (phenyl) to 10 (naphthyl), yielding a computed increase in lipophilicity of approximately 1.0–1.3 logP units based on fragment-based calculations (naphthalene fragment contribution: C log P increment ≈ +1.3 vs. benzene) [1]. The topological polar surface area (TPSA) remains essentially unchanged at ~49 Ų for both compounds (both contain 2 H-bond donors and 3 H-bond acceptors), predicting comparable hydrogen-bonding capacity but enhanced passive membrane permeability for the naphthyl analog [1].

lipophilicity logP TPSA physicochemical properties drug-likeness permeability

FABP4/5 Inhibitor Patent Landscape: Class-Level Association of Non-Annulated Thiophenylamides with Dual Fatty Acid-Binding Protein Inhibition

The compound CAS 2034472-49-4 falls within the general structural scope of U.S. Patent 9,353,102 B2, which claims non-annulated thiophenylamides as dual FABP4 and/or FABP5 inhibitors for the treatment of type 2 diabetes, atherosclerosis, chronic kidney diseases, non-alcoholic steatohepatitis, and cancer [1]. Within this patent, exemplar compounds demonstrate FABP5 IC₅₀ values as low as 13–16 nM in TR-FRET-based assays [2]. However, it must be explicitly stated that CAS 2034472-49-4 is not explicitly named or exemplified in the patent, nor are its specific FABP4/5 IC₅₀ values reported. By contrast, the phenoxy analog (CAS 2034547-36-7) has been investigated in an acetylcholinesterase inhibition context (mosquito AChE, non-covalent inhibition) rather than FABP pathways [3], suggesting divergent target-class applicability between these scaffold analogs.

FABP4 FABP5 fatty acid-binding protein metabolic disease dual inhibition non-annulated thiophenylamide

Scaffold-Level SAR: Naphthalene-for-Phenyl Substitution Effects on Target Binding Affinity in Benzothiophene-Containing Ligands

In a series of linear tachykinin NK₂ receptor antagonists, systematic replacement of the N-terminal benzo[b]thiophene ring with substituted naphthalenes and benzofurans produced compounds with modulated receptor binding profiles [1]. Although this study addresses a different pharmacophore and target class, it demonstrates that naphthalene-for-benzo[b]thiophene substitution within benzothiophene-containing ligands can alter binding properties, supporting the principle that the naphthalen-1-yl acetamide moiety in CAS 2034472-49-4 is not functionally equivalent to the phenoxy or phenyl acetamide moieties in its closest analogs. In a separate study, naphthyl acetamide derivatives (distinct scaffold) exhibited sPLA₂ inhibitory activity with reported IC₅₀ values in the low micromolar range, whereas the phenyl acetamide congeners were substantially less active, further supporting the functional impact of naphthyl-for-phenyl substitution in acetamide-based ligand series [2].

structure-activity relationship naphthalene substitution benzothiophene π-stacking binding affinity

Recommended Application Scenarios for N-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide Based on Available Quantitative Evidence


Negative Control or Scaffold for OCT1-Mediated Hepatic Uptake Transporter Screening Panels

With a confirmed OCT1 IC₅₀ of 138 µM—approximately three to four orders of magnitude weaker than prototypical inhibitors such as decynium-22—CAS 2034472-49-4 is suitable as a weak-inhibition reference compound in OCT1/SLC22A1 transporter screening cascades [1]. In vitro transporter panels assessing hepatic uptake liability can employ this compound as a benchmark for distinguishing weak from strong OCT1 interactors. This is directly supported by the BindingDB-derived cellular uptake assay data (HEK293-hOCT1, ASP⁺ substrate, microplate reader endpoint) [1].

Exploratory Medicinal Chemistry for FABP4/5 Dual Inhibition Programs in Metabolic Disease

Although direct FABP4/5 IC₅₀ data are not confirmed for CAS 2034472-49-4, its structural inclusion within the general formula of US Patent 9,353,102 B2 (non-annulated thiophenylamides as dual FABP4/5 inhibitors) positions it as a rational starting point for hit expansion or lead optimization in metabolic disease programs targeting type 2 diabetes, NASH, or atherosclerosis [2]. The naphthyl acetamide moiety distinguishes it from the phenoxy analog (CAS 2034547-36-7), which has been associated with acetylcholinesterase inhibition instead [3], providing target-class differentiation for procurement decisions in FABP-focused projects.

Physicochemical Probe for Lipophilicity-Dependent Permeability Studies in the Benzothiophene-Hydroxypropyl Series

The computed logP differential of approximately +1.0 to +1.3 logP units relative to the phenoxy analog (CAS 2034547-36-7) makes CAS 2034472-49-4 a useful probe for investigating the impact of lipophilicity on membrane permeability, tissue distribution, and metabolic stability within the benzothiophene-hydroxypropyl scaffold series [4]. Both compounds share identical hydrogen-bond donor/acceptor counts and comparable TPSA (~49 Ų), isolating lipophilicity as the principal variable for comparative ADME studies.

Chemical Biology Tool for Investigating π-Stacking Contributions to Protein-Ligand Binding

The extended aromatic surface of the naphthalen-1-yl group in CAS 2034472-49-4, relative to the single phenyl ring in the phenoxy or phenylbutanamide analogs, provides enhanced potential for π-π stacking and hydrophobic interactions with aromatic protein residues [5]. In cross-series SAR precedents, naphthalene-for-phenyl substitution in acetamide ligands has been associated with substantially altered binding affinity in both sPLA₂ and NK₂ receptor systems, supporting the use of this compound as a chemical probe to assess the contribution of extended π-surface interactions in target engagement studies.

Quote Request

Request a Quote for N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.